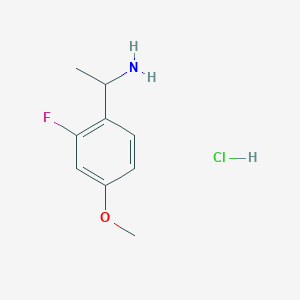
tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride: is an organic compound that features a tert-butyl ester group, an amino group, and a cyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride typically involves the following steps:
Formation of the Cyclopropylacetate Core: The cyclopropylacetate core can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using a suitable amine source under controlled conditions.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or primary amines.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Biochemical Studies: Used in studies to understand the interactions of cyclopropyl-containing compounds with biological systems.
Industry
Material Science:
Agriculture: Investigated for use in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl moiety can induce strain in the target molecule, affecting its activity. The amino group can form hydrogen bonds or ionic interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2S)-2-amino-2-methylpropanoate hydrochloride
- Tert-butyl (2S)-2-amino-2-phenylacetate hydrochloride
- Tert-butyl (2S)-2-amino-2-cyclohexylacetate hydrochloride
Uniqueness
Tert-butyl (2S)-2-amino-2-cyclopropylacetate hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
874336-44-4 |
|---|---|
Molekularformel |
C9H18ClNO2 |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H/t7-;/m0./s1 |
InChI-Schlüssel |
APYGCNAXQZXGPY-FJXQXJEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](C1CC1)N.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1CC1)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



